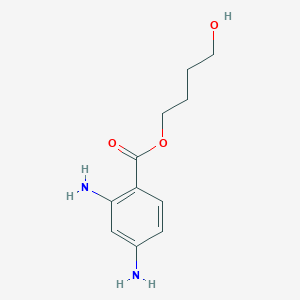
4-Hydroxybutyl 2,4-diaminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybutyl 2,4-diaminobenzoate is an organic compound with the molecular formula C11H16N2O3 It is a derivative of benzoic acid, where the carboxyl group is esterified with 4-hydroxybutanol, and the benzene ring is substituted with two amino groups at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutyl 2,4-diaminobenzoate typically involves the esterification of 2,4-diaminobenzoic acid with 4-hydroxybutanol. The reaction can be catalyzed by acidic or basic catalysts. A common method involves the use of sulfuric acid as a catalyst, where the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxybutyl 2,4-diaminobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxobutyl 2,4-diaminobenzoate.
Reduction: The carbonyl group in the ester linkage can be reduced to form the corresponding alcohol.
Substitution: The amino groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include 4-oxobutyl 2,4-diaminobenzoate, this compound derivatives, and various substituted benzoates.
Aplicaciones Científicas De Investigación
4-Hydroxybutyl 2,4-diaminobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxybutyl 2,4-diaminobenzoate involves its interaction with specific molecular targets. The hydroxyl and amino groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybutyrate: A related compound with similar structural features but different functional groups.
2,4-Diaminobenzoic Acid: The parent compound from which 4-Hydroxybutyl 2,4-diaminobenzoate is derived.
4-Hydroxybutyl Benzoate: A compound with a similar ester linkage but lacking the amino groups.
Uniqueness
This compound is unique due to the presence of both hydroxyl and amino groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
64080-07-5 |
|---|---|
Fórmula molecular |
C11H16N2O3 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
4-hydroxybutyl 2,4-diaminobenzoate |
InChI |
InChI=1S/C11H16N2O3/c12-8-3-4-9(10(13)7-8)11(15)16-6-2-1-5-14/h3-4,7,14H,1-2,5-6,12-13H2 |
Clave InChI |
HBUGJTYWRXZYJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)N)C(=O)OCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)
![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)


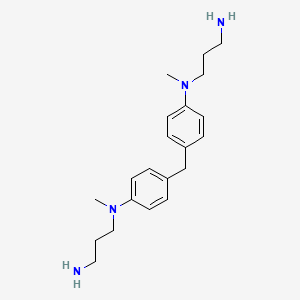
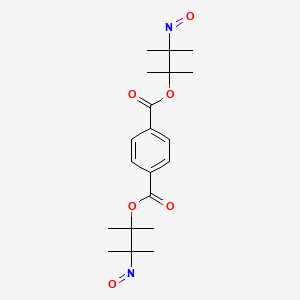

sulfanium bromide](/img/structure/B14504786.png)
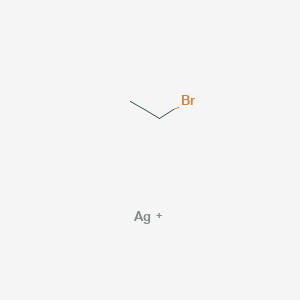
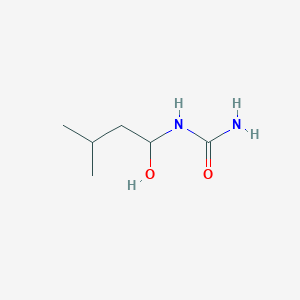
![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
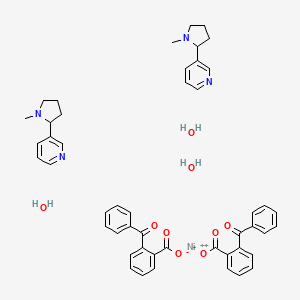
![5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid](/img/structure/B14504824.png)

